molecular formula C12H21N3O3 B2414978 N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide CAS No. 2034555-49-0

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide

Cat. No.: B2414978
CAS No.: 2034555-49-0
M. Wt: 255.318
InChI Key: DXHFDRAIKLIACR-UHFFFAOYSA-N
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Description

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a chemical compound that has garnered attention in scientific research due to its potential therapeutic applications. This compound features a piperidine ring, a tetrahydrofuran moiety, and an oxalamide group, making it a unique structure with diverse chemical properties.

Properties

IUPAC Name

N'-[[1-(oxolan-3-yl)piperidin-4-yl]methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H21N3O3/c13-11(16)12(17)14-7-9-1-4-15(5-2-9)10-3-6-18-8-10/h9-10H,1-8H2,(H2,13,16)(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXHFDRAIKLIACR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C(=O)N)C2CCOC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including hydrogenation, cyclization, and cycloaddition reactions.

    Incorporation of the Tetrahydrofuran Moiety: The tetrahydrofuran group is introduced via cyclization reactions involving appropriate precursors.

    Oxalamide Formation: The final step involves the formation of the oxalamide group through the reaction of the piperidine-tetrahydrofuran intermediate with oxalyl chloride under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and stringent quality control measures to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Studied for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream effects on cellular pathways .

Comparison with Similar Compounds

Similar Compounds

    N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide: A similar compound with a methyl group on the oxalamide moiety.

    N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)-N2-(m-tolyl)oxalamide: Another related compound with a tolyl group on the oxalamide moiety.

Uniqueness

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is unique due to its specific combination of a piperidine ring, tetrahydrofuran moiety, and oxalamide group

Biological Activity

N1-((1-(tetrahydrofuran-3-yl)piperidin-4-yl)methyl)oxalamide is a complex organic compound with significant potential in various therapeutic areas, particularly in neurology and oncology. This article explores its biological activity, synthesis, and potential applications based on available research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H23N3O2, with a molecular weight of 345.5 g/mol. The compound features a tetrahydrofuran ring and a piperidine moiety linked through an oxalamide functional group. This unique structure imparts specific steric and electronic properties that influence its biological interactions.

Biological Activity

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antitumor Effects : Preliminary studies suggest that the compound may inhibit tumor growth through modulation of protein kinase activity, which is crucial for cellular proliferation and survival .
  • Neurological Applications : The structural characteristics may enhance neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

The biological activity of this compound is believed to involve:

  • Receptor Binding : Interaction studies using molecular docking simulations indicate that the compound may bind effectively to specific receptors involved in cell signaling pathways associated with cancer progression.
  • Enzymatic Modulation : The oxalamide functional group is known to influence enzymatic activities, which can alter cellular responses to external stimuli, potentially leading to apoptosis in cancer cells .

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from piperidine derivatives and tetrahydrofuran intermediates. The following table summarizes the key steps in its synthesis:

StepReagents/ConditionsDescription
1Piperidine, TetrahydrofuranFormation of the piperidine-tetrahydrofuran linkage
2Oxalyl chlorideIntroduction of the oxalamide functional group
3Amine couplingFinalization through amine coupling reactions

Case Study 1: Antitumor Activity

A study examined the effects of this compound on various cancer cell lines. Results indicated a dose-dependent inhibition of cell proliferation, suggesting its potential as an anticancer agent.

Case Study 2: Neuroprotection

Another investigation focused on the neuroprotective properties of similar compounds in models of neurodegeneration. Findings showed that these compounds could reduce oxidative stress markers and improve neuronal survival rates.

Q & A

Q. How should contradictory bioactivity data (e.g., varying IC50 values across studies) be addressed?

  • Methodology :
  • Standardized Protocols : Replicate assays under controlled conditions (e.g., fixed cell densities, serum concentrations) .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to identify outliers and validate trends across datasets .

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